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molecular formula C6H12O3 B8504404 2-(Methoxymethyl)-1,3-dioxane CAS No. 75025-18-2

2-(Methoxymethyl)-1,3-dioxane

Cat. No. B8504404
M. Wt: 132.16 g/mol
InChI Key: MOKCGUFNJLNWQZ-UHFFFAOYSA-N
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Patent
US05003089

Procedure details

A mixture of 380 g (5 moles) of 1,3-propanediol, 479 g (5.5 moles) of 85% strength methoxyacetaldehyde and 250 ml of cyclohexane was heated with 5 g of the ion exchanger Lewasorb® AC 10 (Bayer Aktiengesellschaft) under a water separator until water no longer separated off. The ion exchanger was filtered off, the solvent was stripped off under reduced pressure and the residue was subjected to fractional distillation under reduced pressure. 587 g (89% yield) of 2-methoxymethyl-1,3-dioxane having a boiling range of 104° to 115° C./150 mbar were obtained.
Quantity
380 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
ion
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4].[CH3:6][O:7][CH2:8][CH:9]=O.C1CCCCC1>O>[CH3:6][O:7][CH2:8][CH:9]1[O:5][CH2:1][CH2:2][CH2:3][O:4]1

Inputs

Step One
Name
Quantity
380 g
Type
reactant
Smiles
C(CCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC=O
Name
Quantity
250 mL
Type
reactant
Smiles
C1CCCCC1
Step Two
Name
ion
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
no longer separated off
FILTRATION
Type
FILTRATION
Details
The ion exchanger was filtered off
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to fractional distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COCC1OCCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 587 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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